molecular formula C20H30O4 B14328164 13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid CAS No. 104671-57-0

13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid

Cat. No.: B14328164
CAS No.: 104671-57-0
M. Wt: 334.4 g/mol
InChI Key: BWLVNHSVAJJJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxy group, an oxirane ring, and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the epoxidation of a trienoic acid precursor, followed by the introduction of the hydroxy group and the pent-2-EN-1-YL side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds and the oxirane ring can be reduced under appropriate conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could result in a fully saturated hydrocarbon.

Scientific Research Applications

13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxy group and the oxirane ring are key functional groups that can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s multiple double bonds also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

104671-57-0

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

13-hydroxy-13-(3-pent-2-enyloxiran-2-yl)trideca-5,8,11-trienoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-11-15-18-20(24-18)17(21)14-12-9-7-5-4-6-8-10-13-16-19(22)23/h3,5-8,11-12,14,17-18,20-21H,2,4,9-10,13,15-16H2,1H3,(H,22,23)

InChI Key

BWLVNHSVAJJJFW-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC1C(O1)C(C=CCC=CCC=CCCCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.